

# Metralindole Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Metralindole hydrochloride

Cat. No.: B1676526

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CAS Number: 53734-79-5

Synonyms: Inkazan, Incasan, Metralindole HCl

## Abstract

This technical guide provides a comprehensive overview of **Metralindole hydrochloride**, a compound with a multifaceted pharmacological profile. Historically investigated in Russia as a reversible inhibitor of monoamine oxidase A (RIMA) for the treatment of depression, recent computational studies have unveiled its potential as a multi-targeted inhibitor of cyclin-dependent kinase 2 (CDK2) and protein kinase CK2, suggesting novel therapeutic avenues in oncology. This document synthesizes the available technical data on its chemical and physical properties, synthesis, dual mechanisms of action, and relevant experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the further exploration of **Metralindole hydrochloride**.

## Chemical and Physical Properties

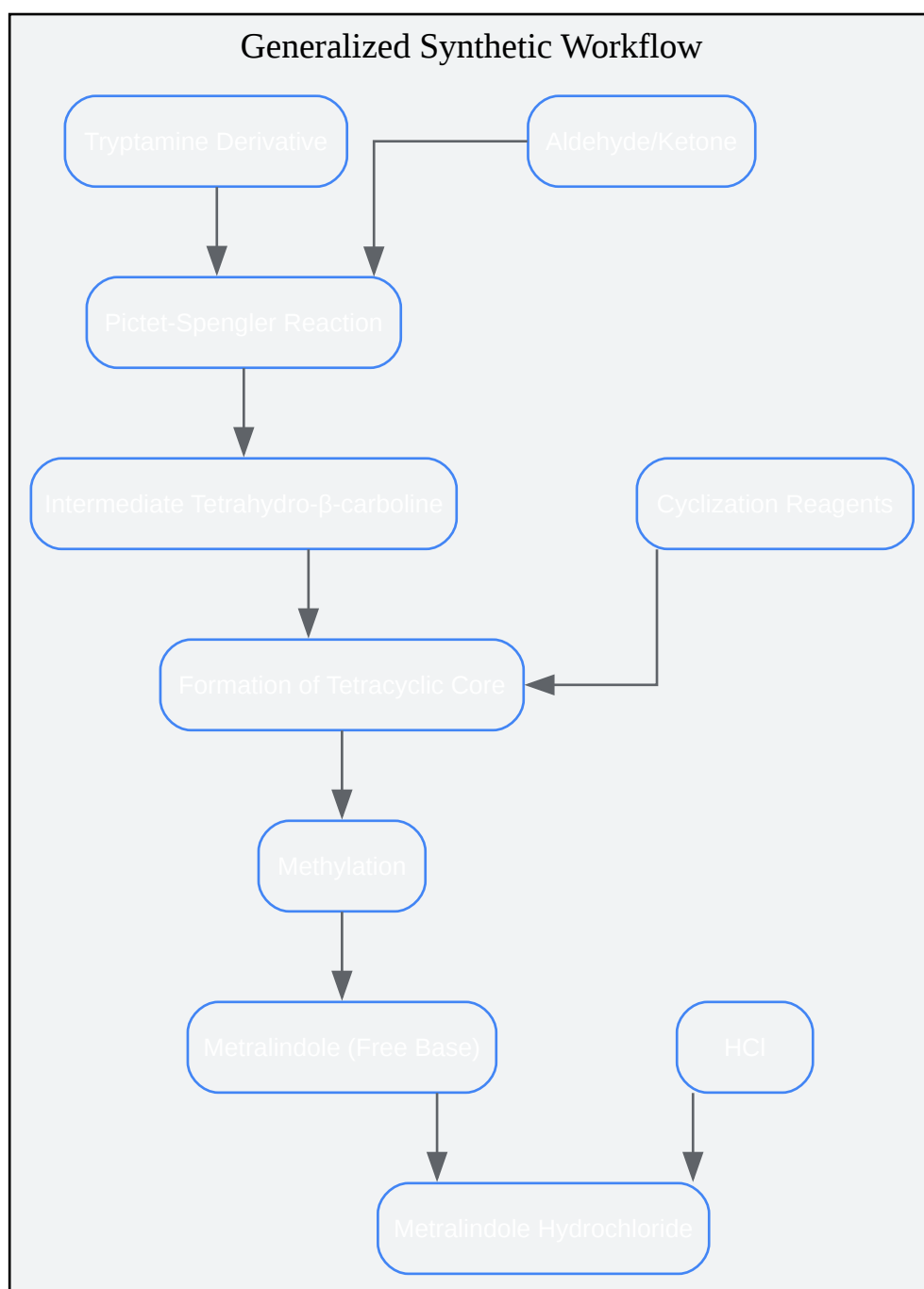
**Metralindole hydrochloride** is an off-white, odorless powder with a bitter taste. It is a heterocyclic  $\beta$ -carboline derivative.<sup>[1]</sup> Key physicochemical data are summarized in the table below.

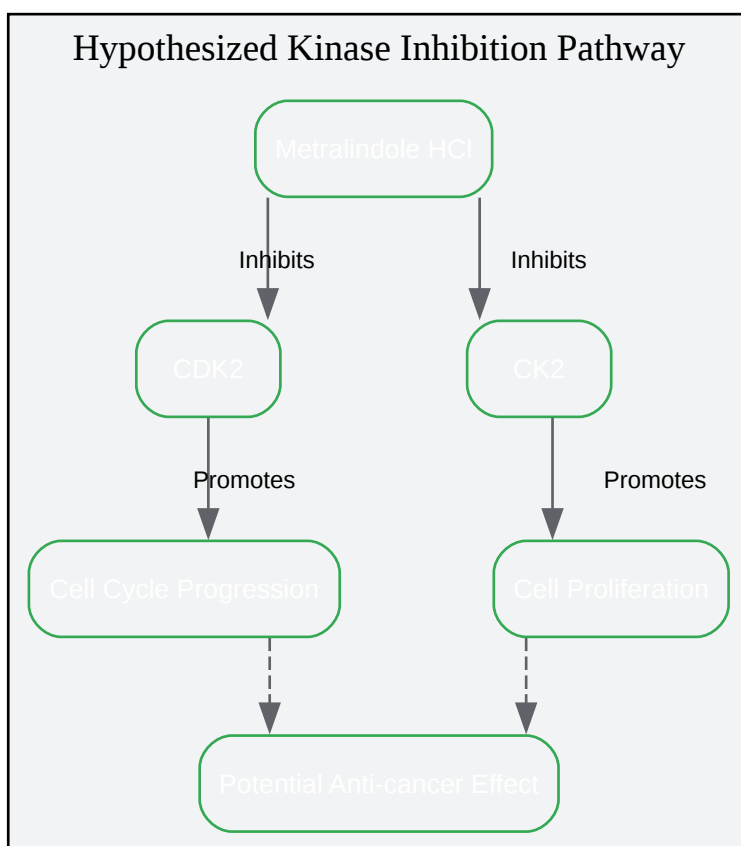
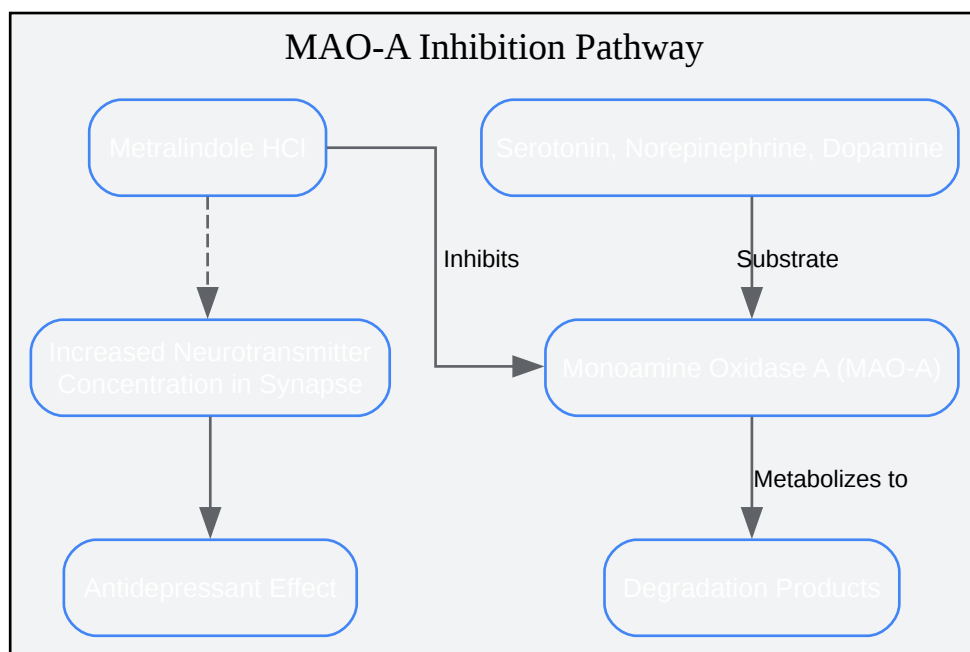
Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>18</sub> ClN <sub>3</sub> O	[1][2]
Molecular Weight	291.78 g/mol	[1][2]
Melting Point	305-308 °C	[1]
Solubility	Soluble in water	[1]
Appearance	Off-white odorless powder	[1]
LD <sub>50</sub> (oral, mice)	445 mg/kg	[1]

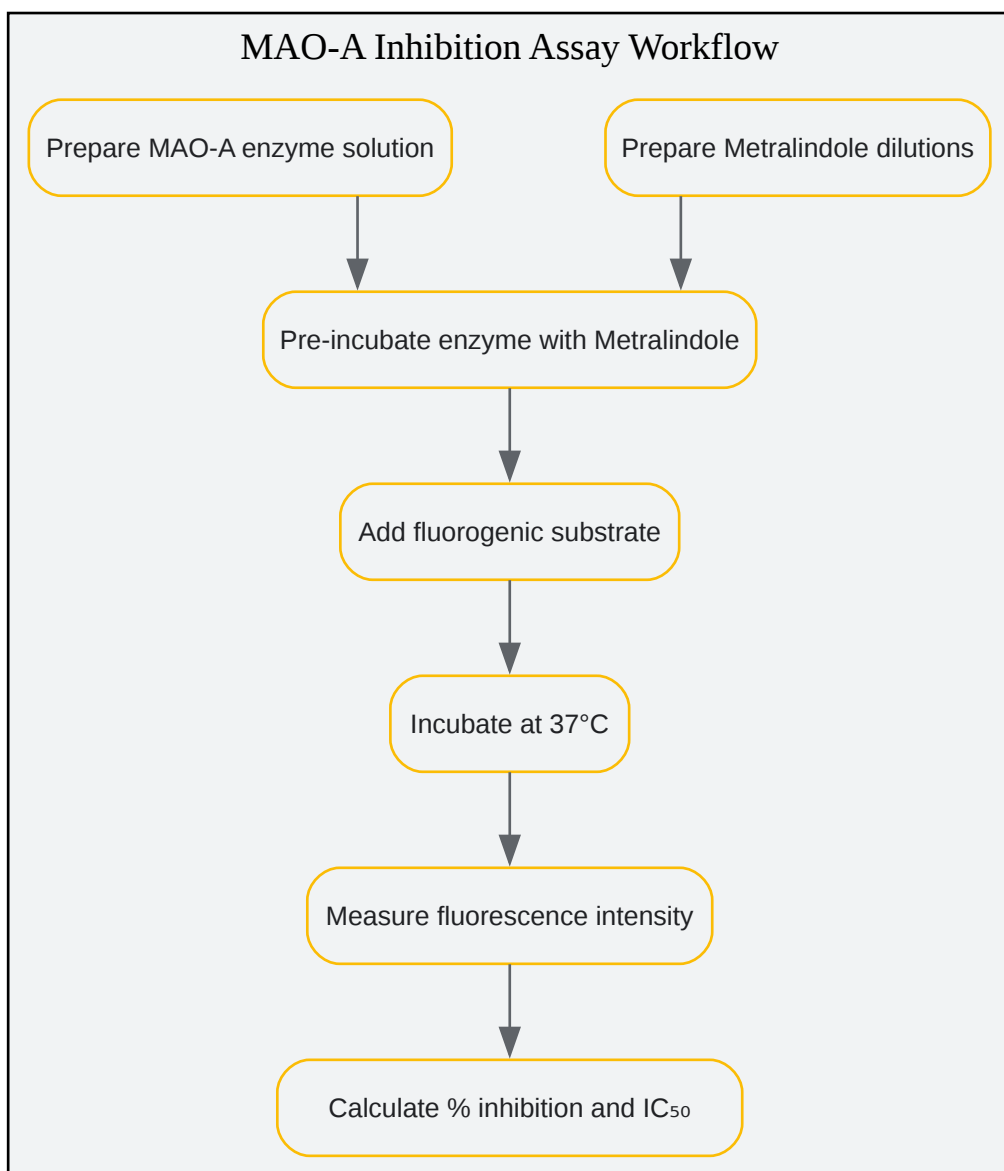
## Synthesis

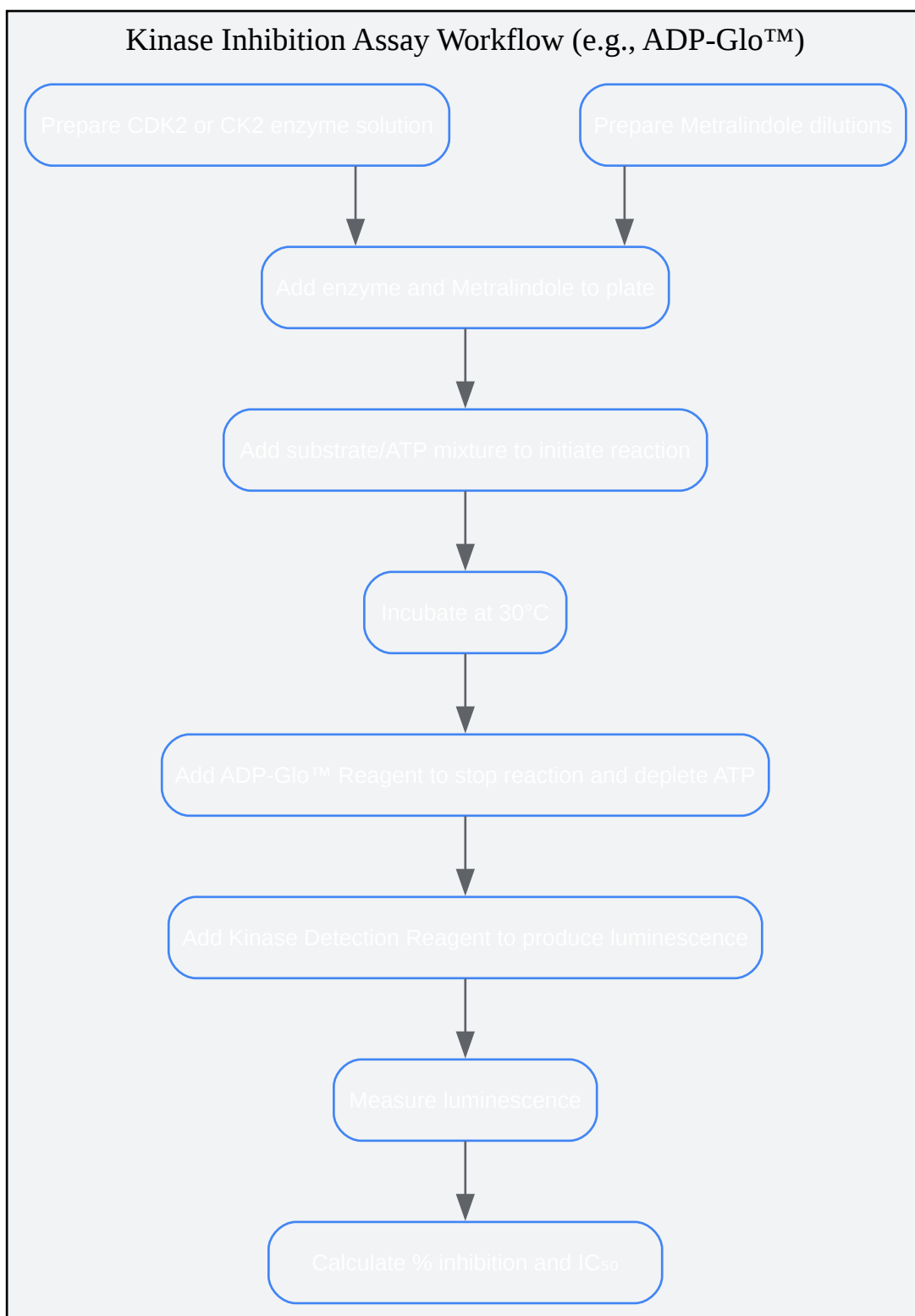
The synthesis of Metralindole has been described in the scientific and patent literature.[1] A general synthetic pathway involves the reaction of tryptamine derivatives with appropriate aldehydes or their equivalents, followed by cyclization and subsequent chemical modifications to yield the tetracyclic core structure of Metralindole. The final step typically involves the formation of the hydrochloride salt.

A detailed experimental protocol for the synthesis of Metralindole is not readily available in publicly accessible literature. However, the following is a generalized workflow based on common synthetic strategies for similar tetracyclic compounds.









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## References

- 1. CK2 alpha 1 Kinase Enzyme System Application Note [promega.com]
- 2. Molecular docking, ADMET and molecular dynamics simulation revealed metralindole as a multitargeted inhibitor for division kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
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